molecular formula C19H24N2O2 B7495573 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione

8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B7495573
M. Wt: 312.4 g/mol
InChI Key: KFAYUIBFGVLKRU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione, also known as spirooxindole, is a heterocyclic compound that has shown promising results in scientific research. The compound has unique structural features that make it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee is complex and involves multiple pathways. It has been found to interact with various cellular targets, including enzymes, receptors, and ion channels. The compound has been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It has also been found to bind to the adenosine receptor and modulate its activity. In addition, 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee has been found to block the activity of voltage-gated potassium channels, which play a role in regulating neuronal excitability.
Biochemical and Physiological Effects:
Spirooxindole has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee has been found to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

Spirooxindole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has shown promising results in a range of scientific studies, making it a potential candidate for drug development. However, 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee also has some limitations. It can be difficult to obtain in large quantities, and its synthesis requires specialized equipment and expertise. In addition, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee research. One potential area of study is the development of 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential area of study is the elucidation of the compound's mechanism of action, which could help identify new targets for drug development. In addition, further studies are needed to determine the safety and efficacy of 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee in humans, which could pave the way for clinical trials.

Synthesis Methods

Spirooxindole can be synthesized through a multi-step process involving the reaction of various organic compounds. The most common method involves the reaction of isatin with a substituted enamine to form a 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee intermediate, which can be further modified to obtain the desired compound. The synthesis of 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

Spirooxindole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dionee has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

8-ethyl-3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-15-10-12-19(13-11-15)17(22)21(18(23)20-19)14-6-9-16-7-4-3-5-8-16/h3-9,15H,2,10-14H2,1H3,(H,20,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAYUIBFGVLKRU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)C(=O)N(C(=O)N2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC2(CC1)C(=O)N(C(=O)N2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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